molecular formula C8H7N3O2 B1660569 2-Azido-4-methylbenzoic acid CAS No. 790684-90-1

2-Azido-4-methylbenzoic acid

Cat. No.: B1660569
CAS No.: 790684-90-1
M. Wt: 177.16
InChI Key: CGZNTKQMTKGAMK-UHFFFAOYSA-N
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Description

2-Azido-4-methylbenzoic acid is an organic compound that belongs to the class of azides Azides are known for their high reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-4-methylbenzoic acid typically involves the introduction of an azido group into a benzoic acid derivative. One common method is the diazotization of 2-amino-4-methylbenzoic acid followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the azido compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-4-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, sodium nitrite, hydrochloric acid.

    Cycloaddition: Copper(I) catalysts, alkynes.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Major Products:

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

2-Azido-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-4-methylbenzoic acid primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, forming highly reactive nitrenes. These nitrenes can insert into C-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

  • 2-Azido-4-methylbenzonitrile
  • 2-Azido-4-methylbenzaldehyde
  • 2-Azido-4-methylbenzenesulfonamide

Comparison: 2-Azido-4-methylbenzoic acid is unique due to the presence of both the azido group and the carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. For example, 2-azido-4-methylbenzonitrile lacks the carboxylic acid group, limiting its reactivity in certain types of reactions.

Properties

IUPAC Name

2-azido-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZNTKQMTKGAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90823881
Record name 2-Azido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790684-90-1
Record name 2-Azido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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